Chemical Structure, Synthesis, and Pharmacological Profiling of 3-Quinolin-8-ylacrylic Acid
Chemical Structure, Synthesis, and Pharmacological Profiling of 3-Quinolin-8-ylacrylic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper
Executive Summary & Structural Significance
The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous pharmaceuticals, agrochemicals, and functional materials. 3-Quinolin-8-ylacrylic acid (predominantly existing as the (E)-isomer) represents a highly functionalized derivative where an acrylic acid side chain is introduced at the C8 position of the quinoline ring[1].
This specific functionalization introduces a conjugated
Physicochemical Profiling
Understanding the fundamental properties of 3-Quinolin-8-ylacrylic acid is critical for downstream assay development and synthetic scaling. The quantitative data is summarized below based on authoritative chemical repositories[1][2][3].
| Property | Value / Description |
| Chemical Name | (E)-3-(Quinolin-8-yl)acrylic acid |
| CAS Number | 754190-58-4 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Structural Features | Quinoline core conjugated with a C8 |
| Isomerism | Predominantly (E)-isomer (Trans) due to steric thermodynamics |
| Purity Standards | Typically synthesized to |
Retrosynthetic Analysis & Chemical Synthesis
The structural complexity of 3-Quinolin-8-ylacrylic acid can be simplified through strategic retrosynthetic disconnections. The primary disconnection occurs at the carbon-carbon double bond of the acrylic acid moiety, pointing directly to an olefination strategy—specifically, the Knoevenagel condensation [4]. The key precursors are an electrophilic quinoline-8-carbaldehyde and a nucleophilic two-carbon unit equivalent, such as malonic acid[4].
Figure 1: Retrosynthetic and forward synthesis workflow of 3-Quinolin-8-ylacrylic acid.
Self-Validating Protocol: Doebner-Modified Knoevenagel Condensation
To ensure high yield and strict geometric selectivity for the (E)-isomer, the synthesis utilizes the Doebner modification of the Knoevenagel condensation[4].
Step-by-Step Methodology:
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Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of quinoline-8-carbaldehyde and 1.2 equivalents of malonic acid in anhydrous pyridine (acting as both solvent and weak base).
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Catalytic Activation: Add 0.1 equivalents of piperidine.
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Causality: Piperidine is a secondary amine that reacts with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the nucleophilic attack by the malonate carbanion, accelerating the reaction[4].
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Reflux & Decarboxylation: Heat the reaction mixture to 90–100°C under continuous stirring for 3 to 4 hours.
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Causality: Elevated thermal energy drives the decarboxylation of the intermediate diacid. Subsequent dehydration forms the C=C double bond. The (E)-isomer is exclusively formed because the (Z)-configuration imposes a severe thermodynamic penalty due to steric clashing between the bulky quinoline core and the carboxylate group[4].
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Acidic Workup (Crucial Step): Cool the mixture to room temperature and pour it slowly into an ice-cold 1M HCl solution.
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Causality: In the basic pyridine environment, the product exists as a highly soluble pyridinium carboxylate salt. The addition of HCl neutralizes the pyridine and protonates the carboxylate into its free acid form. This drastically reduces its aqueous solubility, driving the precipitation of the target compound.
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Validation & Quality Control (Self-Correcting System): Filter the crude precipitate, wash with cold distilled water, and recrystallize from ethanol.
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Validation: Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) targeting the exact mass [M+H]⁺ calculated for C₁₂H₁₀NO₂ (m/z ~200.07)[4]. Confirm the (E)-geometry via ¹H-NMR by observing the vinylic protons; a coupling constant (J) of 15–16 Hz definitively validates the trans-alkene configuration.
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Pharmacological Mechanism: Maxi-K Channel Modulation
In drug discovery, 3-Quinolin-8-ylacrylic acid has been identified as a potent opener of Maxi-K channels (also known as BK channels or KCa1.1)[1]. These are large-conductance, calcium-activated potassium channels that serve as critical feedback regulators of cellular excitability.
Mechanistic Causality
When 3-Quinolin-8-ylacrylic acid binds to the regulatory domains of the Maxi-K channel, it increases the channel's open probability. This induces a massive efflux of potassium (K⁺) ions along their electrochemical gradient. The loss of positive charge hyperpolarizes the cell membrane. In smooth muscle cells, this hyperpolarization directly inhibits Voltage-Dependent Calcium Channels (VDCCs), preventing Ca²⁺ influx. The resulting drop in intracellular calcium leads to profound smooth muscle relaxation (vasodilation). In the central nervous system, this same mechanism prevents excitotoxicity, offering neuroprotective effects.
Figure 2: Mechanism of action for Maxi-K channel openers leading to smooth muscle relaxation.
Advanced Applications: Material Science & Mass Spectrometry
Beyond pharmacology, the distinct physicochemical properties of 3-Quinolin-8-ylacrylic acid extend its utility into advanced materials and analytical chemistry[1]:
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Dye-Sensitized Solar Cells (DSSCs): The molecule features a Donor-
-Acceptor (D- -A) architecture. The electron-rich quinoline ring acts as the donor, the alkene provides the -bridge, and the acrylic acid acts as the electron acceptor and anchoring group. The carboxylic acid firmly binds to titanium dioxide (TiO₂) surfaces, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band[1]. -
Mass Spectrometry Matrix: Due to its conjugated aromatic system, the compound efficiently absorbs UV laser energy. It is actively investigated as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it helps volatilize and ionize large biomolecules without fragmentation[1].
References
- Title: 3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem Source: Benchchem URL
- Title: (E)-3-(Quinolin-8-yl)
- Title: (E)-3-(Quinolin-8-yl)
